molecular formula C8H16ClNO B12356935 3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride

3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B12356935
M. Wt: 177.67 g/mol
InChI Key: IPLBQEHOXUCVRY-PAFGHYSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it a significant molecule in organic chemistry and pharmacology .

Chemical Reactions Analysis

3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity . This interaction can lead to various pharmacological effects, making it a compound of interest in drug development.

Comparison with Similar Compounds

3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(1S,5R)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-8(10)4-6-2-3-7(5-8)9-6;/h6-7,9-10H,2-5H2,1H3;1H/t6-,7+,8?;

InChI Key

IPLBQEHOXUCVRY-PAFGHYSMSA-N

Isomeric SMILES

CC1(C[C@H]2CC[C@@H](C1)N2)O.Cl

Canonical SMILES

CC1(CC2CCC(C1)N2)O.Cl

Origin of Product

United States

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